![molecular formula C11H9N3 B2978218 3-(1H-pyrrol-1-yl)-1H-indazole CAS No. 866019-02-5](/img/structure/B2978218.png)
3-(1H-pyrrol-1-yl)-1H-indazole
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Overview
Description
The compound “3-(1H-pyrrol-1-yl)-1H-indazole” is likely to be a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . Pyrrole and indazole are both heterocyclic aromatic organic compounds, which are often used in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of “3-(1H-pyrrol-1-yl)-1H-indazole” would likely be complex due to the presence of the pyrrole and indazole rings. Pyrroles consist of four carbon atoms and one nitrogen atom in a five-membered ring, while indazoles contain two nitrogen atoms in a fused pyrrole and benzene ring .
Scientific Research Applications
Antibacterial Activity
3-(1H-pyrrol-1-yl)-1H-indazole has been investigated for its role in antibacterial activity. Specifically, its derivatives have shown promise in treating Gram-negative bacterial infections, including Haemophilus influenzae and Moraxella catarrhalis. These derivatives, when modified with various substituents, exhibit differing levels of antibacterial effectiveness, influenced by changes in the electronic character of the azole systems (Genin et al., 2000).
Anti-Proliferative Effects in Cancer Research
3-(1H-pyrrol-1-yl)-1H-indazole derivatives have been studied for their anti-proliferative effects on human cancer cell lines. These derivatives displayed significant potency, particularly against the HL60 cell line. Research indicates that these compounds target Aurora A kinase, demonstrating potential as therapeutic agents in cancer treatment (Song et al., 2015).
Luminescent Properties
This compound has been utilized in the synthesis of blue luminescent materials. A two-step process involving a three-component coupling-cyclocondensation synthesis followed by a cyclization-condensation-SNAr sequence resulted in derivatives that exhibited intense blue emission upon UV excitation. These compounds could have potential applications in fluorescence-based technologies and materials science (Nordmann et al., 2015).
Synthesis of Biologically Relevant Compounds
The synthesis of 3-(1H-pyrrol-1-yl)-1H-indazole and its derivatives has been explored for the production of biologically relevant compounds. These synthesis methods aim to create compounds with potential biological activities, including pharmaceutical applications. The synthesis processes often involve various chemical reactions and have been optimized to yield these heterocyclic compounds efficiently (Servi & Akgün, 2002).
Application in Drug Discovery
Compounds containing 3-(1H-pyrrol-1-yl)-1H-indazole have been linked to significant advances in drug development. Their incorporation into drug molecules has led to the discovery of potential therapeutic agents, demonstrating a broad scope of pharmacological applications (Dheer et al., 2017).
Antioxidant Status Research
Research has also explored the impact of 3-(1H-pyrrol-2-yl)-1H-indazole on the antioxidant status in animal models. This compound was found to influence levels of various antioxidants and malondialdehyde in rats, suggesting its potential role in oxidative stress-related studies (Karatas et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-[2-(1h-pyrrol-1-yl)ethoxy]-1h-indole, have been found to interact with leukotriene a-4 hydrolase in humans .
Mode of Action
For instance, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides have been found to exhibit appreciable action against DHFR and enoyl ACP reductase enzymes .
Biochemical Pathways
It is known that indoles, a class of organic compounds to which this compound belongs, are involved in a wide range of biological activities .
Result of Action
Compounds with similar structures have shown strong antibacterial and antitubercular properties .
properties
IUPAC Name |
3-pyrrol-1-yl-1H-indazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3/c1-2-6-10-9(5-1)11(13-12-10)14-7-3-4-8-14/h1-8H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KURSLJLBWXNMKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrrol-1-yl)-1H-indazole |
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